
(3-(Methylthio)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a methylthio group, and a trifluoromethoxy phenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The trifluoromethoxy group is attached to a phenyl ring, which is a six-membered carbon ring.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and analyzed to understand their molecular structures, showcasing techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the compounds' crystallographic and conformational analyses, and their molecular structures have been optimized using density functional theory (DFT), aligning well with experimental data (P. Huang et al., 2021). Similar studies confirmed the synthesis of boric acid ester intermediates with benzene rings, contributing to the understanding of their physicochemical properties and potential applications in various fields (P. Huang et al., 2021).
Biological Activity and Antimicrobial Properties
- Research on related compounds has revealed their potential antimicrobial properties. For instance, certain pyrrolidinyl and pyridinyl methanone derivatives were synthesized and showed promising antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest a potential pathway for developing new antimicrobial agents (Satyender Kumar et al., 2012).
Organocatalytic Applications
- The compound's derivatives have been explored for their organocatalytic potential. For example, zwitterionic salts derived from pyrrolidinopyridine showed effectiveness as catalysts in transesterification reactions, highlighting their utility in synthetic chemistry and potential industrial applications (K. Ishihara et al., 2008).
Anticancer Research
- Some derivatives have been investigated for their anticancer properties. A series of pyrrole derivatives showed antiproliferative activity against cancer cells, comparable to Paclitaxel, while having minimal impact on normal cell lines. This suggests that these compounds could serve as potential anticancer agents with selective therapeutic efficacy (Lan Lan et al., 2013).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactions, determination of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This compound could also be investigated for potential applications in various fields, given the wide range of biological activities exhibited by compounds with a pyrrolidine ring .
Propriétés
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c1-20-11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)19-13(14,15)16/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFVRVIRXRRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)
![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)
![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)
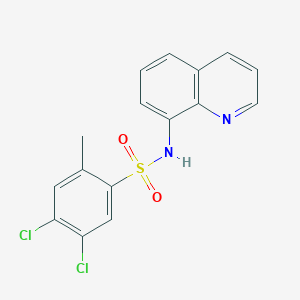
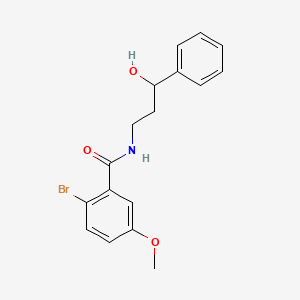
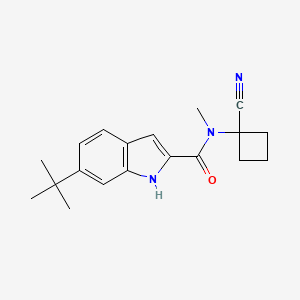
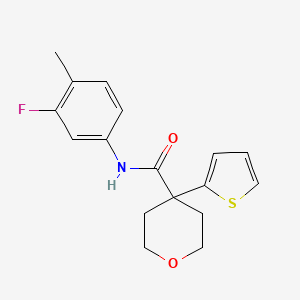
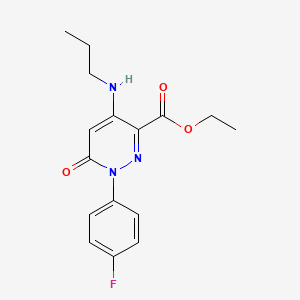
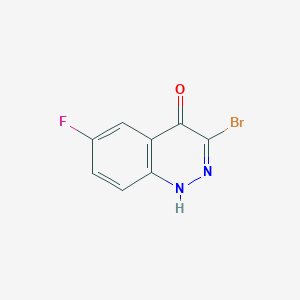
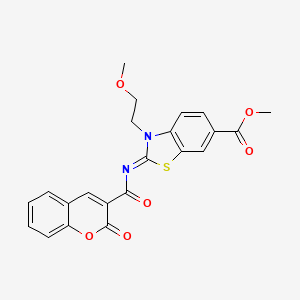
![methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate](/img/structure/B2712965.png)